B612979 (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride CAS No. 105590-97-4

(S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride

Cat. No.: B612979
CAS No.: 105590-97-4
M. Wt: 329.8
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Description

(S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride is a chemical compound with potential applications in various fields of scientific research. It is a derivative of L-glutamic acid and is characterized by its specific stereochemistry, which is denoted by the (S) configuration. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride typically involves the protection of the amino and carboxyl groups of L-glutamic acid. The tert-butyl group is introduced to protect the carboxyl group, while the benzyl group is used to protect the amino group. The synthesis process may involve several steps, including esterification, amidation, and deprotection reactions. Common reagents used in these reactions include tert-butyl alcohol, benzyl chloride, and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the benzyl or tert-butyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

(S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate hydrochloride
  • (S)-1-tert-Butyl 5-ethyl 2-aminopentanedioate hydrochloride
  • (S)-1-tert-Butyl 5-propyl 2-aminopentanedioate hydrochloride

Uniqueness

(S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride is unique due to the presence of the benzyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and makes it valuable for specific research applications.

Properties

IUPAC Name

5-O-benzyl 1-O-tert-butyl (2S)-2-aminopentanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4.ClH/c1-16(2,3)21-15(19)13(17)9-10-14(18)20-11-12-7-5-4-6-8-12;/h4-8,13H,9-11,17H2,1-3H3;1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBZXIOAVCJDKR-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718549
Record name 5-Benzyl 1-tert-butyl L-glutamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105590-97-4
Record name 5-Benzyl 1-tert-butyl L-glutamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Glutamic acid alpha-t-butyl-delta-benzyl ester hydrochloride
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